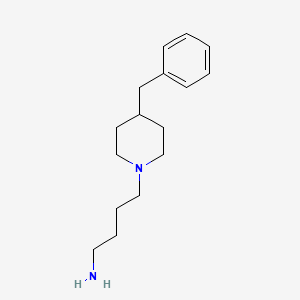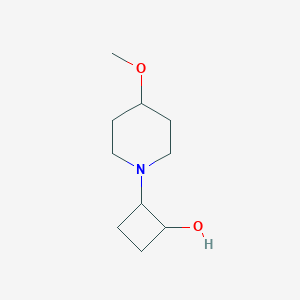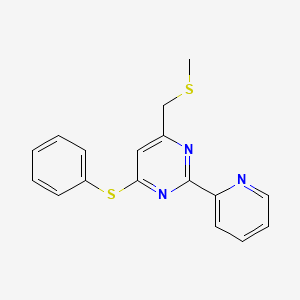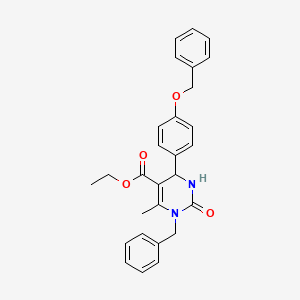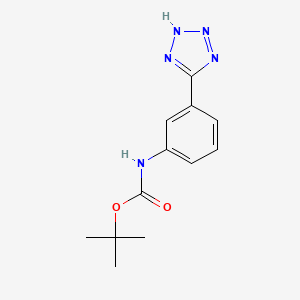![molecular formula C18H19FN4O B2369092 N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide CAS No. 2411252-54-3](/img/structure/B2369092.png)
N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide, also known as JNJ-1661010, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the regulation of immune function and inflammation. JNJ-1661010 has shown promise in the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease.
Mécanisme D'action
N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide targets the protein tyrosine kinase 2 (TYK2), which is involved in the signaling pathways that regulate immune function and inflammation. By inhibiting TYK2, this compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and physiological effects:
This compound has been shown to reduce inflammation in animal models of autoimmune diseases such as psoriasis and inflammatory bowel disease. In addition, the compound has been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide is a small molecule inhibitor that can be easily synthesized and tested in vitro and in vivo. The compound has shown promising results in animal models of autoimmune diseases, but further studies are needed to determine its efficacy and safety in humans.
Orientations Futures
There are several potential future directions for the development of N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide as a therapeutic agent. One direction is to investigate its efficacy in clinical trials for autoimmune diseases such as psoriasis and inflammatory bowel disease. Another direction is to explore its potential as a treatment for other inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound.
Méthodes De Synthèse
The synthesis of N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide involves a series of chemical reactions starting with the precursor 4-fluoroaniline. The precursor is first reacted with 2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde to form an intermediate, which is then reacted with propargyl bromide to form the final product, this compound. The synthesis has been described in detail in a patent application filed by Janssen Pharmaceutica.
Applications De Recherche Scientifique
N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide has been the subject of several scientific studies investigating its potential therapeutic applications. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to inhibit the production of pro-inflammatory cytokines in human immune cells. This suggests that the compound may be effective in the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-2-17(24)23(16-7-5-15(19)6-8-16)13-14-11-20-18(21-12-14)22-9-3-4-10-22/h2,5-8,11-12H,1,3-4,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVQKKWRZMSPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CN=C(N=C1)N2CCCC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2369009.png)


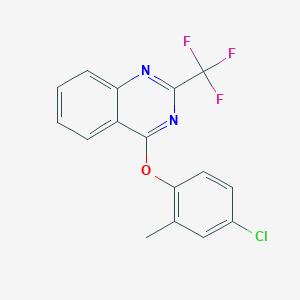

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)
